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Compound of Interest

Compound Name: M1002

Cat. No.: B1675830

This document provides detailed application notes and protocols for two distinct therapeutic
agents identified as M1002: a preclinical Hypoxia-Inducible Factor-2 (HIF-2) agonist and a
clinical-stage Glucagon-Like Peptide-1 (GLP-1) receptor agonist, HDM1002. This guide is
intended for researchers, scientists, and drug development professionals.

Section 1: M1002 (HIF-2 Agonist)
Introduction

M1002 is a research compound identified as a Hypoxia-Inducible Factor-2 (HIF-2) agonist. It
functions by enhancing the expression of HIF-2 target genes and has demonstrated synergistic
effects with prolyl-hydroxylase domain (PHD) inhibitors in preclinical studies.[1] This section
outlines its mechanism of action and provides protocols for in vitro experimentation.

Mechanism of Action

M1002 directly activates the HIF-2 transcription factor. Under normal oxygen conditions, HIF-2a
is hydroxylated by PHD enzymes, leading to its ubiquitination and proteasomal degradation. In
hypoxic conditions or in the presence of a PHD inhibitor, HIF-2a is stabilized, translocates to
the nucleus, and dimerizes with HIF-13 (also known as ARNT). This complex then binds to
Hypoxia Response Elements (HRES) in the promoter regions of target genes, initiating their
transcription. M1002 enhances this process, leading to increased expression of genes such as
Erythropoietin (EPO) and N-myc downstream-regulated gene 1 (NDRG1).[1]
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Caption: M1002 enhances HIF-2a activity, leading to target gene expression.

Experimental Protocols

In Vitro Cell-Based Assay for HIF-2 Target Gene Expression

» Objective: To determine the effect of M1002 on the expression of HIF-2 target genes in a
renal cell carcinoma cell line (786-0), which is known to have high HIF-2a activity.

e Materials:
o M1002 (stock solution prepared in DMSO)
o 786-0 cells

o Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
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o PHD inhibitor (optional, for synergy experiments)

o Reagents for RNA extraction and quantitative PCR (QPCR)

e Procedure:

o Cell Culture: Culture 786-0O cells in the recommended medium until they reach 70-80%
confluency.

o Treatment: Treat the cells with M1002 at a final concentration of 10 uM for 24 hours. For
synergy experiments, co-treat cells with M1002 (5 uM) and a PHD inhibitor for 24 hours.[1]
A vehicle control (DMSO) should be run in parallel.

o RNA Extraction: Following treatment, harvest the cells and extract total RNA using a
suitable kit.

o gPCR Analysis: Perform reverse transcription to synthesize cDNA, followed by qPCR to
guantify the expression levels of HIF-2 target genes (e.g., EPO, NDRG1). Normalize the
expression to a housekeeping gene (e.g., GAPDH).

o Expected Outcome: A significant increase in the mRNA levels of HIF-2 target genes in
M1002-treated cells compared to the vehicle control.[1] Co-treatment with a PHD inhibitor is
expected to show a synergistic increase in target gene expression.[1]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1675830?utm_src=pdf-body
https://www.benchchem.com/product/b1675830?utm_src=pdf-body
https://www.medchemexpress.com/m1002.html
https://www.benchchem.com/product/b1675830?utm_src=pdf-body
https://www.medchemexpress.com/m1002.html
https://www.medchemexpress.com/m1002.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Culture 786-0O Cells
(70-80% confluency)

Treatment Groups

M1002 (5 puM) +

Vehicle (DMSO) M1002 (10 pM) PHD Inhibitor

Incubate for 24 hours

Harvest Cells &
Extract RNA

cDNA Synthesis

gPCR for Target Genes
(EPO, NDRG1)

Data Analysis

Click to download full resolution via product page

Caption: Workflow for assessing M1002 activity on HIF-2 target genes in vitro.

Storage and Handling
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e Stock Solution: Store M1002 stock solutions at -80°C for up to 6 months or at -20°C for up to
1 month.

Section 2: HDM1002 (GLP-1 Receptor Agonist)
Introduction

HDM1002 is an orally administered Glucagon-Like Peptide-1 (GLP-1) receptor agonist
currently in clinical development for the treatment of type 2 diabetes mellitus (T2DM). It has
been evaluated in Phase 1, 2, and 3 clinical trials to assess its safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD).

Dosage and Administration in Clinical Trials

HDM1002 is administered as an oral tablet. Dosing regimens have varied across clinical
studies, with a focus on dose escalation to maximize tolerability.

Dosin
Study Phase Dosage Range 2 Key Findings Reference
Frequency

Safe and well-

10 mg - 600 mg Single Ascending  tolerated. Dose-
Phase 1 (SAD)

(single dose) Dose proportional
Cmax and AUC.
- To assess
Not specified, ) ]
) Once or twice efficacy and
Phase 2 involves dose ) i
o daily safety in T2DM
titration _
patients.
100 mg, 200 mg, Dose escalation
400 mg ) from 50 mg.
Phase 3 ] Once daily ]
(maintenance Compared with
doses) dapagliflozin.

Clinical Trial Protocols Overview

First-in-Human, Single Ascending Dose (SAD) Study
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o Objective: To evaluate the safety, tolerability, PK, and PD of single oral doses of HDM1002 in
healthy adult participants.

e Study Design: Randomized, double-blind, placebo-controlled.

o Participant Profile: Healthy adults, aged 18-55 years, with a BMI of 19.0-32.0 kg/m 2.
e Dosage: Single oral escalating doses from 10 mg to 600 mg.

o Key Assessments:

o Safety: Monitoring of adverse events (AEs). The most common AES were nausea,
diarrhea, vomiting, and decreased appetite, which were dose-dependent.

o Pharmacokinetics: Measurement of plasma concentrations of HDM1002 over time to
determine Cmax, AUC, and half-life (t1/2z ranged from 4.99 to 7.10 hours).

o Pharmacodynamics: Assessment of postprandial glucose levels, which were significantly
lowered in a dose-dependent manner.

o Food Effect: A separate cohort received a 200 mg dose in both fed (high-fat meal) and fasted
states. The study found that a high-fat meal did not significantly impact systemic exposure
(Cmax and AUC).

Phase 3 Efficacy and Safety Study

o Objective: To assess the efficacy and safety of HDM1002 tablets compared to an active
comparator (dapagliflozin) in adults with T2DM inadequately controlled on metformin.

» Study Design: Multicenter, randomized, double-blind, active-controlled, parallel-group.

» Participant Profile: Adults aged 18-75 years with a diagnosis of T2DM for at least 3 months,
on a stable dose of metformin, and with HbAlc between 7.5% and 11.0%.

e Dosage Regimen:

o Screening and Run-in: Up to a 2-week screening period followed by a 4-week metformin
run-in period.
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o Randomization: Eligible participants are randomized in a 1:1:1:1 ratio to receive different
maintenance doses of HDM1002 (100 mg, 200 mg, or 400 mg) or dapagliflozin 10 mg,
administered orally once daily.

o Dose Escalation: For the HDM1002 arms, dose escalation occurs every 4 weeks, starting
from 50 mg, until the target maintenance dose is reached.

o Treatment Duration: 52 weeks, followed by a 4-week follow-up.

¢ Primary Endpoint: Change from baseline in HbAlc at Week 40.
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l

Metformin Run-in (4 weeks)

Randomization (Day 1)

HDM1002 HDM1002 HDM1002 Dapagliflozin
(Dose Escalation to 100mg QD) (Dose Escalation to 200mg QD) (Dose Escalation to 400mg QD) (10mg QD)

52-Week Treatment Period

Primary Endpoint Analysis )
(Change in HbALc at Week 40) FEIBIHD (TR

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1675830?utm_src=pdf-body
https://www.benchchem.com/product/b1675830?utm_src=pdf-body
https://www.benchchem.com/product/b1675830?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Workflow of a Phase 3 clinical trial for HDM1002 in T2DM.

Hepatic Impairment Study

A separate study was designed to evaluate the effect of hepatic impairment on the
pharmacokinetics of HDM1002 in Chinese subjects aged 18-70 years. This highlights the
ongoing characterization of the drug in special populations.

Disclaimer: This document is for informational purposes for research and development
professionals. It is not intended as medical advice. For clinical use, please refer to the final
approved prescribing information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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